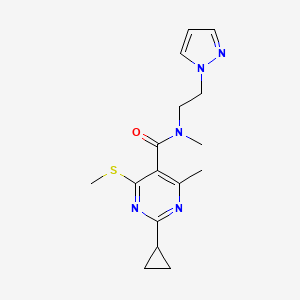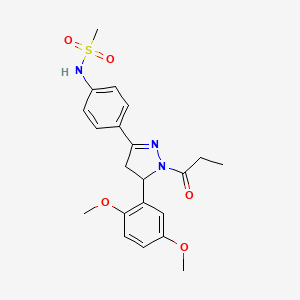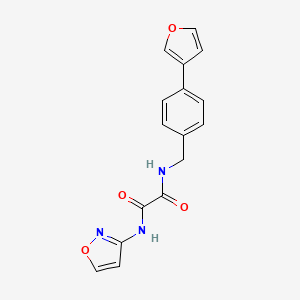
叔丁基-2-氨基-2-(3-氨基环丁基)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate is an organic compound with the molecular formula C14H26N2O2 It is a derivative of glycine, where the amino group is substituted with a tert-butyl ester and a 3-aminocyclobutyl group
科学研究应用
Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate are currently unknown . This compound is a derivative of glycine , an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina Therefore, it might interact with glycine receptors or other proteins involved in glycine metabolism.
Mode of Action
As a glycine derivative , it might mimic the action of glycine by binding to glycine receptors and modulating their activity This could result in changes in neuronal excitability and neurotransmission
Biochemical Pathways
Given its structural similarity to glycine , it might be involved in the glycine, serine, and threonine metabolism pathway. This could potentially influence the synthesis and degradation of these amino acids and their derivatives, affecting various physiological processes. More research is needed to identify the exact pathways affected by this compound.
Result of Action
As a potential glycine analog , it might affect neuronal excitability and neurotransmission, leading to changes in various neurological functions.
Action Environment
The action of Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate can be influenced by various environmental factors These might include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment where the compound is present These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate typically involves the reaction of tert-butyl glycinate with 3-aminocyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
相似化合物的比较
Similar Compounds
- Tert-butyl 2-amino-2-(3-aminocyclopropyl)acetate
- Tert-butyl 2-amino-2-(3-aminocyclopentyl)acetate
- Tert-butyl 2-amino-2-(3-aminocyclohexyl)acetate
Uniqueness
Tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the 3-aminocyclobutyl group differentiates it from other similar compounds and can influence its reactivity and interactions in various applications.
This detailed article provides a comprehensive overview of tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
tert-butyl 2-amino-2-(3-aminocyclobutyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8(12)6-4-7(11)5-6/h6-8H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHGAJBVNRZRIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CC(C1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2535381.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2535382.png)
![7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2535384.png)
![N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2535385.png)

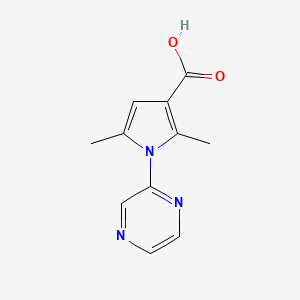
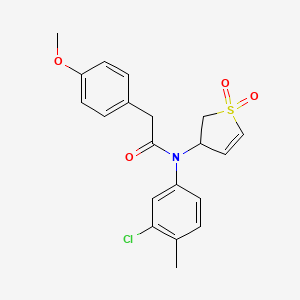
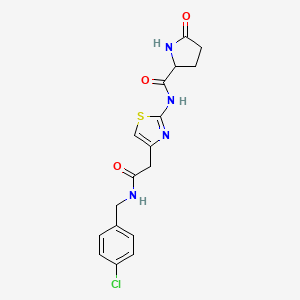
![3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2535392.png)
![5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2535394.png)
![4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2535398.png)
